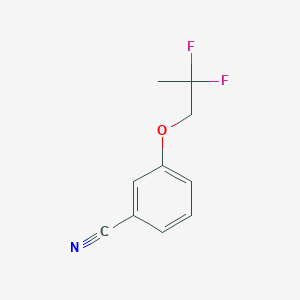

3-(2,2-Difluoropropoxy)benzonitrile

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Chemical Probes Development

3-(2,2-Difluoropropoxy)benzonitrile is implicated in the development of novel fluorescence probes for detecting highly reactive oxygen species (hROS) like hydroxyl radical and reactive intermediates of peroxidase. These probes, such as HPF and APF, are useful for studying the roles of hROS in biological and chemical applications due to their ability to produce fluorescein upon reaction with hROS and hypochlorite (−OCl), and resistance to light-induced autoxidation, offering a reliable detection method for hROS and −OCl in stimulated neutrophils (Setsukinai et al., 2003).

Cobalt Porphyrin-Fullerene Interactions

The compound plays a role in studying cobalt(II) porphyrin-fullerene interactions, demonstrating that the first reduction of the fullerene moiety becomes easier, suggesting significant interactions between the fullerene's pi-system and the d-orbitals of the central Co atom. This interaction modifies the electron transfer and charge recombination dynamics, crucial for understanding the photoinduced electron transfer within such molecular systems (Sutton et al., 2004).

Fungal Degradation Studies

This compound is also relevant in studying the biodegradation of aromatic nitriles by fungi like Fusarium solani, which uses benzonitrile as a carbon and nitrogen source. Understanding the enzyme-mediated conversion of benzonitrile into benzoate and ammonia offers insights into the fungal degradation pathways and the role of certain fungi in the biodegradation of nitrilic herbicides in the environment (Harper, 1977).

Advanced Synthesis Techniques

The compound is involved in comparative studies of synthesis techniques, like ultrasound-assisted phase-transfer catalysis, demonstrating efficient methods to synthesize and diversify acrylonitrile derivatives. These derivatives have broad applications, including fluorescent probes and AChE inhibitors, marking the compound's significance in facilitating advanced synthesis techniques (De-la-Torre et al., 2014).

Cancer Research

In cancer research, this compound-related compounds, like cationic palladium(ii) complexes synthesized from bis(benzonitrile)dichloropalladium(ii), show promising anti-cancer properties. They exhibit cytotoxicity towards human breast cancer cell lines, indicating the compound's potential in developing new cancer treatments (Zafar et al., 2019).

Eigenschaften

IUPAC Name |

3-(2,2-difluoropropoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2NO/c1-10(11,12)7-14-9-4-2-3-8(5-9)6-13/h2-5H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEKULMGYELIHCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=CC(=C1)C#N)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Amino-5-iodopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1407243.png)

![6,6-Difluoro-1-azaspiro[3.3]heptane](/img/structure/B1407257.png)

![3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride](/img/structure/B1407259.png)

![ethyl (1S,3R,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylate](/img/structure/B1407260.png)

![5,8-Dichloro-3,4-dihydro-4-methyl-2H-pyridazino[4,5-B][1,4]oxazine](/img/structure/B1407261.png)

![(1R,2S,5S)-Rel-3-boc-3-azabicyclo[3.1.0]hexane-2-methanol](/img/structure/B1407262.png)

![(1R,3R,4S)-Rel-3-(boc-amino)-1-azabicyclo[2.2.1]heptane](/img/structure/B1407263.png)

![Methyl 1H-pyrrolo[3,2-B]pyridine-7-carboxylate](/img/structure/B1407264.png)

![tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate](/img/structure/B1407265.png)